molecular formula C15H19FN2O4S B2613776 2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide CAS No. 2320887-87-2

2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide

Cat. No.: B2613776
CAS No.: 2320887-87-2
M. Wt: 342.39
InChI Key: NPSAFHIXRYLYMP-UHFFFAOYSA-N
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Description

2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to its structure, which is known for its significant biological activities . This compound is of interest in various fields, including medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide involves several steps. The key intermediate, 8-azabicyclo[3.2.1]octane, can be prepared through enantioselective construction methods . These methods often start with an acyclic precursor containing the necessary stereochemical information to form the bicyclic scaffold. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, particularly in drug discovery and development.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various biological receptors, influencing pathways related to neurotransmission and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide include other derivatives of the 8-azabicyclo[3.2.1]octane scaffold. These compounds share the bicyclic structure but may differ in functional groups and substitutions, leading to variations in their biological activities and applications . Examples include:

These compounds highlight the versatility and importance of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-[4-[(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4S/c16-10-7-11-1-2-12(8-10)18(11)23(20,21)14-5-3-13(4-6-14)22-9-15(17)19/h3-6,10-12H,1-2,7-9H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSAFHIXRYLYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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